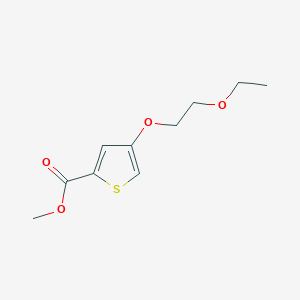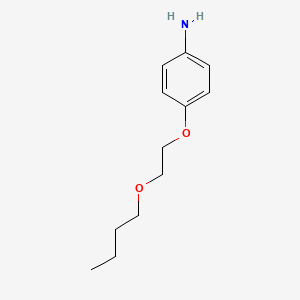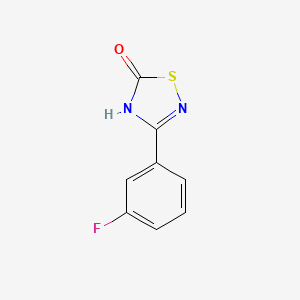
2-Oxo-cycloheptanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-cycloheptanecarboxylic acid is an organic compound with the molecular formula C8H12O3. It is a cyclic keto acid, characterized by a seven-membered ring structure with a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxo-cycloheptanecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. Another method includes the carboxylation of cycloheptanone using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of cycloheptanone. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, forming 2-hydroxy-cycloheptanecarboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 2-Hydroxy-cycloheptanecarboxylic acid.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
2-Oxo-cycloheptanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-cycloheptanecarboxylic acid involves its interaction with various molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in acid-base reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar in structure but with a five-membered ring.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Similar in structure but with a six-membered ring.
Uniqueness
2-Oxo-cycloheptanecarboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
33371-95-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-oxocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6(7)8(10)11/h6H,1-5H2,(H,10,11) |
Clé InChI |
KIDTZYFTFHWCFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)

![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)







![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)



